molecular formula C14H19N B14419422 1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine CAS No. 80326-41-6

1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine

Cat. No.: B14419422
CAS No.: 80326-41-6
M. Wt: 201.31 g/mol
InChI Key: QIMXKRRHZNVLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group, a phenyl group, and a prop-2-en-1-yl group attached to the pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-phenylpyrrolidine with prop-2-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine nitrogen, allowing it to attack the prop-2-en-1-yl halide, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new substituted pyrrolidine derivatives.

Scientific Research Applications

1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenylpyrrolidine: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.

    2-Phenyl-2-(prop-2-en-1-yl)pyrrolidine: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

    1-Methyl-2-(prop-2-en-1-yl)pyrrolidine: Lacks the phenyl group, which can influence its overall properties.

Uniqueness

1-Methyl-2-phenyl-2-(prop-2-en-1-yl)pyrrolidine is unique due to the presence of all three substituents (methyl, phenyl, and prop-2-en-1-yl) on the pyrrolidine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.

Properties

CAS No.

80326-41-6

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-methyl-2-phenyl-2-prop-2-enylpyrrolidine

InChI

InChI=1S/C14H19N/c1-3-10-14(11-7-12-15(14)2)13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3

InChI Key

QIMXKRRHZNVLLC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1(CC=C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.